2-(3-Nitrophenyl)ethanol
Description
Significance in Organic Synthesis and Pharmaceutical Chemistry
The primary role of 2-(3-Nitrophenyl)ethanol in a laboratory setting is that of a versatile intermediate for organic synthesis. cymitquimica.com The hydroxyl group can be readily oxidized to form the corresponding aldehyde, 2-(3-nitrophenyl)acetaldehyde (B1589022), or esterified to produce derivatives like acetic acid 2-(3-nitro-phenyl)-ethyl ester. lookchem.com These transformations highlight its utility as a foundational molecule for creating a diverse range of chemical structures.
In the realm of pharmaceutical chemistry, nitrophenyl-containing scaffolds are important structural motifs. The para-isomer of this compound, 2-(4-nitrophenyl)ethanol, is noted for its role as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com This suggests the potential of the this compound core in constructing new therapeutic agents. Furthermore, this compound has been specifically employed as a substrate for the enzyme nitrobenzene (B124822) dioxygenase in biotechnological processes designed to produce hydroxytyrosol, a highly potent antioxidant. lookchem.com
Overview of Research Trajectories and Academic Relevance
Academic and industrial research involving this compound often focuses on leveraging its functional groups for the synthesis of novel compounds. A key research trajectory involves the reduction of the nitro group to form 2-(3-aminophenyl)ethanol (B112724). This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's chemical properties and opening pathways to a different class of derivatives, such as amides and diazonium compounds. This amino derivative is a valuable building block for various dyes, agrochemicals, and pharmaceuticals.
The compound and its isomers are also subjects of study in reaction mechanism investigations and biocatalysis. smolecule.com Research into the enzymatic transformation of this compound provides insights into biochemical pathways and demonstrates the potential for greener, more sustainable chemical production methods. lookchem.com The study of how this and related simple nitroaromatic compounds interact with biological systems is crucial for developing new pharmaceuticals and understanding the metabolic fate of such chemicals. smolecule.com
Chemical and Physical Properties
Below are the key chemical identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound Click on the headers to sort the table.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 52022-77-2 | cas.orglookchem.com |
| Molecular Formula | C₈H₉NO₃ | cas.orgnih.gov |
| Molecular Weight | 167.16 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI | InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2 | cas.org |
| InChIKey | PWZWTSYUZQZFKE-UHFFFAOYSA-N | cas.org |
| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])CCO | nih.gov |
Table 2: Physicochemical Data for this compound Click on the headers to sort the table.
| Property | Value | Source |
|---|---|---|
| Melting Point | 47-50 °C | lookchem.com |
| Boiling Point | 298 °C at 760 mmHg | lookchem.com |
| Flash Point | 142.8 °C | lookchem.com |
| Density | 1.27 g/cm³ | lookchem.com |
| XLogP3 | 1.6 | nih.gov |
| Topological Polar Surface Area | 66.1 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWTSYUZQZFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068700 | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-77-2 | |
| Record name | 2-(3-Nitrophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52022-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPHENYLETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42W5FXD0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 3 Nitrophenyl Ethanol
Established Synthetic Routes and Mechanistic Considerations
The synthesis of 2-(3-nitrophenyl)ethanol can be approached through several established chemical transformations. These routes primarily involve the formation of a carbon-carbon bond to construct the ethanol (B145695) backbone attached to the nitrophenyl ring, followed by or concurrent with functional group manipulations.
The Henry reaction, or nitroaldol reaction, is a classical method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. wikipedia.org While not a direct route to this compound, it is a pivotal method for synthesizing its immediate precursor, 1-(3-nitrophenyl)-2-nitroethanol, through the reaction of 3-nitrobenzaldehyde (B41214) and nitromethane. tubitak.gov.trmdpi.commdpi.com The reaction mechanism commences with the deprotonation of the nitroalkane at the alpha-carbon by a base, creating a nucleophilic nitronate. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
The development of asymmetric Henry reactions has been a major focus, employing chiral catalysts to produce enantioenriched β-nitro alcohols, which are valuable building blocks. tubitak.gov.trmdpi.com Various catalytic systems have been explored for the reaction between 3-nitrobenzaldehyde and nitromethane. For instance, a copper(I)-based complex prepared from (S)-2-(furan-2-yl-methylamino)-2-phenylethanol and CuCl has shown effectiveness in producing the corresponding β-nitro alcohol. tubitak.gov.tr Similarly, chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complexes have been utilized, yielding (R)-(−)-2-nitro-1-(3-nitrophenyl)ethan-1-ol with high yield and enantiomeric excess. mdpi.com
Table 1: Catalytic Systems for the Asymmetric Henry Reaction of 3-Nitrobenzaldehyde
| Catalyst System | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (S)-Cu1 / NaOAc | CH₂Cl₂/THF | Room Temp | 85 | 76 | mdpi.com |
| L4-Cu(OAc)₂·H₂O | Ethanol | 25 °C | 91 | 81.2 | mdpi.com |
| Cu(I) / Ligand 5c | Not Specified | Ambient Temp | 95 | 89 | tubitak.gov.tr |
Reductive methods provide a more direct pathway to this compound by reducing a suitable precursor containing the nitrophenyl group and a two-carbon chain with a carbonyl or carboxyl group. A primary precursor for this approach is 3-nitrophenylacetic acid or its esters. The reduction of the carboxylic acid functional group to a primary alcohol yields the target compound.
One-pot reductive coupling reactions have also been developed. For example, a base-promoted Ramachary reductive coupling/alkylation (RRC/A) process can be performed for the synthesis of substituted 4-nitrophenyl acetonitriles. rsc.org While this specific example produces a nitrile, the principle of reductive coupling highlights advanced strategies for constructing the required carbon skeleton. rsc.org Another approach involves the reductive cyclization of nitroarenes. For instance, 3-(2-nitrophenyl)-1-arylprop-2-en-1-ones can undergo reductive cyclization with triethylphosphite to form 2-arylquinolines, demonstrating a method of reducing a nitro group while inducing other transformations. researchgate.net More direct reductions, such as the conversion of methyl 2-(2-nitrophenyl)acetate using visible light photoredox catalysis, have been shown to effectively reduce the nitro group, which is a key transformation. nih.gov
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of functional groups, including nitro groups and carboxylic acids. epo.orggoogle.com For the synthesis of this compound, the precursor 3-nitrophenylacetic acid can be subjected to catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. epo.orggoogle.com
The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving high selectivity and yield. For example, the catalytic hydrogenation of p-nitrophenylacetic acid to p-aminophenylacetic acid is performed using a Pd/attapulgite catalyst in ethanol at 30-60 °C and 0.4-0.6 MPa pressure. google.com A similar approach can be applied to 3-nitrophenylacetic acid. The reduction of the carboxylic acid moiety to an alcohol can be achieved using specific catalytic systems or by first converting the acid to a more easily reducible derivative like an ester or acyl chloride. prepchem.com The reduction of a nitro group by catalytic hydrogenation is a common and efficient step in multi-step syntheses. prepchem.com
Reductive Synthesis Approaches to this compound
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Solvent-free, or solid-state, reactions, often facilitated by grinding, offer a significant environmental advantage. researchgate.netresearchgate.net This mechanochemical approach has been successfully used for condensation reactions to produce p-nitrophenyl hydrazones, demonstrating a rapid, efficient, and uncatalyzed method that yields pure products. researchgate.net Such techniques could be adapted for the initial condensation steps in the synthesis of this compound precursors.
The use of water as a reaction medium is another cornerstone of green chemistry. An enantioselective Henry reaction has been demonstrated in distilled water using an organocatalyst, providing a green protocol for the synthesis of chiral β-nitro alcohols. Performing the synthesis of precursors in water or under solvent-free conditions can significantly reduce the generation of hazardous waste. d-nb.info
The development of sustainable catalytic systems focuses on catalysts that are highly efficient, reusable, and derived from non-toxic, renewable sources. For the Henry reaction, a key step in synthesizing precursors for this compound, several green catalytic systems have been reported.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable option. Enzymes like lipase (B570770) have been shown to catalyze the Henry reaction, leading to β-nitroalcohols in good yields, although sometimes with challenges in enantioselectivity. rsc.org The use of enzymes operates under mild conditions and reduces waste, aligning with green chemistry principles. rsc.org
Heterogeneous catalysts offer advantages in terms of separation and reusability. A nanosized mesoporous CuMgAl ternary oxide has been reported as a highly efficient catalyst for the Henry reaction, particularly when coupled with ultrasound irradiation. acs.org This system provides excellent yields under mild conditions with 100% atom economy. acs.org Another innovative approach is the use of catalysts derived from renewable biomass. Meglumine, an FDA-approved amino sugar, has been used to encapsulate copper iodide (CuI) nanoparticles, creating a green, heterogeneous catalyst that is biocompatible and biodegradable. acs.org Such catalysts are effective for reactions like the click synthesis of triazoles and represent a promising direction for sustainable chemical production. acs.org
Table 2: Green Catalytic Approaches for Precursor Synthesis
| Green Approach | Reaction | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Henry Reaction | ST0779/PPL (Lipase) | Operates in aqueous media, mild conditions. | rsc.org |
| Nanocatalysis | Henry Reaction | Nanosized CuMgAl Ternary Oxide | High efficiency, 100% atom economy, reusable. | acs.org |
| Alternative Media | Henry Reaction | Organocatalyst | Reaction proceeds in distilled water. | |
| Biomass-derived Catalyst | Click Reaction | Meglumine Encapsulated CuI | Derived from renewable source, biodegradable. | acs.org |
Microwave-Assisted and Ultrasonic-Assisted Syntheses
Conventional synthetic methods often require long reaction times and may result in lower yields. researchgate.net To overcome these limitations, microwave-assisted and ultrasonic-assisted techniques have emerged as powerful tools in organic synthesis, offering rapid, efficient, and often more environmentally friendly pathways. bspublications.netderpharmachemica.com
Microwave-Assisted Synthesis Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, which can dramatically reduce reaction times from hours to minutes. bspublications.net This rapid heating, along with the ability to reach temperatures above the solvent's boiling point, often leads to higher yields and purer products. bspublications.nettsijournals.com The technique has been successfully applied to a wide range of organic transformations, including the reduction of carbonyl compounds. scielo.org.mxsapub.org For instance, the reduction of aldehydes and ketones to their corresponding alcohols can be achieved with high efficiency using reagents like sodium borohydride (B1222165) supported on silica (B1680970) gel under microwave irradiation, often in solvent-free conditions. sapub.org While specific studies on the direct microwave-assisted synthesis of this compound are not extensively detailed, the principles have been applied to structurally related compounds. Microwave irradiation has been used in the synthesis of various heterocyclic compounds starting from nitrophenyl precursors, demonstrating the technology's applicability to molecules containing the nitro group. foliamedica.bgnih.gov These processes benefit from shorter reaction times and minimized byproduct formation. tsijournals.com
Ultrasonic-Assisted Synthesis Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.netderpharmachemica.com This method has been shown to be highly effective for the synthesis of 1,2-diarylethanols, a class of compounds to which this compound belongs.
A notable study demonstrated the synthesis of 1,2-diarylethanols, including 1-(3-Nitrophenyl)-2-(2-nitrophenyl)ethanol (a structural analogue), by reacting substituted benzaldehydes with nitrotoluenes. nih.gov The use of ultrasound irradiation was found to be very beneficial, markedly improving the reaction yield and significantly reducing the reaction time compared to conventional heating methods. nih.gov
| Entry | Aryl Aldehyde | Product | Method | Time | Yield (%) |
| 1 | 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)-2-(2-nitrophenyl)ethanol | Conventional | 2 days | 65 |
| 2 | 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)-2-(2-nitrophenyl)ethanol | Ultrasound | 3 h | 82 |
This table presents a comparison of conventional heating versus ultrasonic irradiation for the synthesis of a 1,2-diarylethanol, highlighting the significant reduction in reaction time and improvement in yield achieved with ultrasound. Data sourced from nih.gov.
Stereoselective Synthesis of this compound and Chiral Analogues
The synthesis of enantiomerically pure alcohols is of paramount importance for the production of pharmaceuticals and agrochemicals. nih.gov Chiral this compound is a valuable building block, and its stereoselective synthesis is a key area of research. The primary route to obtaining chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. nih.govias.ac.in
Asymmetric Reduction Strategies
Asymmetric reduction of the precursor ketone, 3'-nitroacetophenone (B493259) , is the most direct strategy to produce enantiomerically pure (R)- or (S)-2-(3-nitrophenyl)ethanol. This transformation is achieved using both biocatalytic and chemocatalytic methods.
Biocatalysis, which employs whole microorganisms or isolated enzymes, is a powerful green chemistry tool for creating chiral compounds. sphinxsai.com Various yeast strains and enzymes have been shown to effectively reduce substituted acetophenones with high enantioselectivity. nih.govresearchgate.net For example, whole cells of Pichia minuta have been used to reduce 2-chloro-1-(3-nitrophenyl)ethanone to (R)-2-chloro-1-(3-nitrophenyl)ethanol with 99.2% enantiomeric excess (ee) and an 87% isolated yield. acs.org This product serves as a direct precursor to other chiral molecules. acs.org Similarly, Candida zeylanoides has demonstrated effective asymmetric reduction of acetophenone (B1666503) derivatives, achieving up to 99% ee. researchgate.net The enantioselectivity of these biotransformations is often influenced by the electronic and steric properties of the substituents on the aromatic ring. researchgate.net
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Pichia minuta JCM 3622 | 2-Chloro-1-(3-nitrophenyl)ethanone | (R)-2-Chloro-1-(3-nitrophenyl)ethanol | 87% | 99.2% |
| Candida zeylanoides P1 | 4'-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 89% | >99% |
| (S)-1-phenylethanol dehydrogenase | 3'-Nitroacetophenone | 1-(3-Nitrophenyl)ethanol (B1296107) | - | - |
This table summarizes the results of biocatalytic asymmetric reduction of various nitrophenyl ketones, showcasing the high yields and excellent enantioselectivities achievable with different microbial systems. Data sourced from nih.govresearchgate.netacs.org.
Chiral Catalysis in Nitrophenyl Alcohol Synthesis
Alongside biocatalysis, asymmetric hydrogenation and transfer hydrogenation using chiral metal complexes are well-established methods for synthesizing chiral alcohols. nih.govmdpi.com These reactions rely on a chiral catalyst to control the stereochemical outcome of the reduction of a prochiral ketone. mdpi.com
Ruthenium(II) complexes containing chiral diamine and phosphine (B1218219) ligands are among the most successful catalysts for this purpose. mdpi.commdpi.com The Noyori-type catalysts, such as those derived from N-tosylated diphenylethylenediamine (TsDPEN), are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. mdpi.comresearchgate.net The mechanism of these catalysts is described as a metal-ligand bifunctional process, where both the metal center and the amine ligand participate in the hydrogen transfer from a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. researchgate.net The synthesis of (R)-(-)-phenylephrine, for example, has been explored via the ruthenium-catalyzed asymmetric hydrogenation of a corresponding amino-ketone precursor, demonstrating the power of this methodology. acs.org
The enantioselectivity of the reduction is dictated by the chiral ligand, which creates a chiral environment around the metal center. For the synthesis of (S)-1-(3-nitrophenyl)ethanol, catalysts like Ru-(S)-BINAP are employed, where π-π interactions between the nitro group and the chiral ligand help to favor the formation of the (S)-enantiomer.
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Ru(II)-thiourea complexes | 1-(3-Nitrophenyl)ethanone | (S)-1-(3-Nitrophenyl)ethanol | 97% | 99% |
| [RuCl(η⁶-arene)(N-TsDPEN)] | Aromatic Ketones | Chiral Alcohols | High | High |
| Chiral Oxazaborolidines | Acetophenone | 1-Phenylethanol | High | High |
This table illustrates the effectiveness of various chiral catalyst systems in the asymmetric reduction of ketones to produce chiral alcohols with high yields and enantioselectivity. Data sourced from mdpi.comru.nl.
The development of novel chiral catalysts, including chiral-at-metal complexes where the stereogenicity resides on the metal atom itself, continues to push the boundaries of asymmetric synthesis. rsc.org These advanced catalytic systems offer new possibilities for achieving even higher levels of selectivity and efficiency in the synthesis of valuable chiral building blocks like this compound.
Elucidation of Chemical Transformations and Reactivity Profiles of 2 3 Nitrophenyl Ethanol
Oxidation Reactions of 2-(3-Nitrophenyl)ethanol and Derivatives
The primary alcohol moiety of this compound is susceptible to oxidation, leading to the formation of carbonyl compounds. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions employed.
The oxidation of this compound can yield either the corresponding aldehyde, 2-(3-nitrophenyl)acetaldehyde (B1589022), or the carboxylic acid, 3-nitrophenylacetic acid. libretexts.org The selection of a suitable oxidizing agent is crucial for controlling the extent of the oxidation.
Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used for the oxidation of alcohol groups. smolecule.comsmolecule.com For the synthesis of aldehydes from primary alcohols, milder reagents are generally preferred to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a reagent often used for this purpose. In one instance, the oxidation of 3-nitrophenylethanol was a key step in a synthetic pathway, highlighting the importance of this transformation. For example, under specific conditions, this compound in tetrahydrofuran (B95107) can be oxidized to 2-(3-nitrophenyl)acetaldehyde. ambeed.com The formation of 2-(3-nitrophenyl)acetaldehyde has been confirmed through spectroscopic methods, with its mass spectrum showing a molecular ion peak at m/z 165. rsc.org
Stronger oxidizing conditions will lead to the formation of 3-nitrophenylacetic acid. While direct oxidation from this compound is feasible, synthetic routes to 3-nitrophenylacetic acid often start from other precursors like 3-nitroacetophenone or 3-nitrobenzyl chloride due to factors like cost and yield. tandfonline.com For instance, a method involving the modified Willgerodt reaction of 3-nitroacetophenone has been reported for the large-scale preparation of 3-nitrophenylacetic acid. tandfonline.com
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | General Oxidizing Agents (e.g., PCC, CrO₃) | 2-(3-Nitrophenyl)acetaldehyde | smolecule.com |
| This compound | Strong Oxidizing Agents (e.g., KMnO₄) | 3-Nitrophenylacetic acid | libretexts.orgsmolecule.com |
| (S)-1-(2-Nitrophenyl)ethanol | Chromium trioxide or Pyridinium chlorochromate (PCC) | (S)-1-(2-Nitrophenyl)ethanone | smolecule.com |
| p-Nitrophenyl ethanol (B145695) | Manganese Dioxide or Potassium Permanganate | p-Nitrophenyl acetaldehyde | google.com |
Oxidative cleavage involves the breaking of carbon-carbon bonds. While common for alkenes and alkynes, this pathway is less frequently documented for saturated alcohol side chains like that of this compound under standard oxidative conditions. researchgate.netarkat-usa.org The primary oxidation reactions of this compound typically preserve the carbon skeleton, leading to the formation of the corresponding aldehyde or carboxylic acid. libretexts.org However, under more forcing conditions or with specific reagents designed for C-C bond cleavage, this pathway could theoretically occur. Research on the oxidative cleavage of similar aromatic compounds, such as α-substituted styrenes, shows that the reaction is influenced by the electronic nature of the substituents on the phenyl ring. tohoku.ac.jp For example, the presence of a nitro group in 2-(4-nitrophenyl)propene slows down the rate of oxidative cleavage by molecular oxygen. tohoku.ac.jp In a different context, the enzymatic oxidative cleavage of ethers, such as methyl 4-nitrobenzyl ether by a fungal peroxygenase, has been observed, resulting in the formation of 4-nitrobenzaldehyde. nih.gov While not a direct analogue, this demonstrates that enzymatic systems can effectuate cleavage reactions on nitro-substituted aromatic compounds. There is limited direct evidence in the surveyed literature for the significant oxidative cleavage of the ethyl-alcohol side chain of this compound itself.
Formation of Carbonyl Compounds
Reduction Reactions of the Nitro Group in this compound
The nitro group is highly susceptible to reduction, providing a key pathway to synthesize amino derivatives and other nitrogen-containing compounds.
The reduction of the nitro group in this compound to a primary amine yields 2-(3-aminophenyl)ethanol (B112724). This is a common and synthetically useful transformation. Catalytic hydrogenation is the most frequently employed method for this conversion. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) are highly effective and selective for reducing nitro groups. commonorganicchemistry.com The reaction is typically carried out in a polar solvent like ethanol or methanol (B129727) under a hydrogen atmosphere. Raney nickel is another effective catalyst for this purpose. commonorganicchemistry.comgoogle.com
Besides catalytic hydrogenation, other reducing agents can be used. These include metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this reduction. commonorganicchemistry.com The choice of reagent can be important if other reducible functional groups are present in the molecule. For instance, using tin and hydrochloric acid can selectively reduce the nitro group in 3-nitrophenylethanone without affecting the carbonyl group. acs.org
| Starting Material | Reagent(s)/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | H₂ / Palladium on carbon (Pd/C) | Ethanol or Methanol | 2-(3-Aminophenyl)ethanol | |
| 2-(o-Nitrophenyl)ethanol | H₂ / Raney nickel | Not specified | 2-(o-Aminophenyl)ethanol | google.com |
| Aromatic Nitro Compounds | Iron (Fe) / HCl | Not specified | Aromatic Amines | masterorganicchemistry.com |
| Aromatic Nitro Compounds | Tin(II) chloride (SnCl₂) | Not specified | Aromatic Amines | commonorganicchemistry.com |
| 2-(3-Nitrophenyl) tetrahydroglyoxaline | H₂ / Palladium on carbon (Pd/C) | Ethanol or Water | 2-(3-Aminophenyl) imidazoline | google.com |
Reductive functionalization of the nitro group involves its reduction coupled with the formation of new bonds, leading to more complex molecular architectures. This area has seen significant advances, moving beyond simple conversion to amines. For instance, processes have been developed that couple the reduction of nitroarenes with C-N bond formation. nih.gov
Recent research has shown that iron-catalyzed reductive functionalization of nitroarenes can be achieved using reducing agents like pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H₃SiPh). acs.org These reactions can proceed via a nitroso intermediate. By selecting the appropriate reducing agent, chemoselectivity can be achieved. For example, using phenylsilane allows for the selective reduction of a nitro group in the presence of a carbonyl group. acs.org Another strategy involves the use of organomagnesium or organozinc reagents to mediate the reductive reactions of nitroarenes, which can lead to the formation of secondary amines. nih.gov While these methods have been demonstrated on a range of nitroaromatic substrates, their specific application to this compound would require further investigation. These advanced reductive strategies open up possibilities for synthesizing complex derivatives from this compound by targeting the nitro group for transformations other than simple reduction to an amine.
Conversion to Amino Derivatives
Substitution Reactions Involving the Hydroxyl Group of this compound
The primary hydroxyl group of this compound can undergo nucleophilic substitution reactions. However, since the hydroxide (B78521) ion (OH⁻) is a poor leaving group, direct substitution is generally not feasible. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group, typically by protonation in a strong acid or by converting it into an ester of a strong acid, such as a sulfonate ester. libretexts.org
Once activated, the hydroxyl group can be replaced by various nucleophiles. For example, reaction with reagents like thionyl chloride (SOCl₂) can convert the alcohol into the corresponding alkyl chloride. This transformation is a common strategy for introducing a halogen atom, which can then participate in further synthetic manipulations. Esterification, the reaction with a carboxylic acid or its derivative to form an ester, is another important substitution reaction of the hydroxyl group. smolecule.com Similarly, etherification, the formation of an ether, can also be achieved. These substitution reactions enhance the synthetic utility of this compound by allowing for the modification of the side chain, complementing the reactivity of the nitro group on the aromatic ring. For example, the hydroxyl group in the similar compound (S)-1-(2-Nitrophenyl)ethanol can be substituted with various functional groups through reactions with reagents such as thionyl chloride. smolecule.com
| Starting Material Class | Reagent(s) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Aromatic Alcohols | Thionyl chloride (SOCl₂) | Chlorination | Aromatic Chlorides | |
| Aromatic Alcohols | Acetic Acid | Esterification | Aromatic Acetates | smolecule.com |
| Primary Alcohols | HBr, HCl, HI | Halogenation (SN2) | Primary Alkyl Halides | libretexts.org |
Esterification and Etherification Reactions
The primary alcohol group in this compound is readily susceptible to esterification and etherification, reactions typical for alcohols. nih.gov These transformations are fundamental for modifying the compound's structure and properties.
Esterification: this compound reacts with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product. Alternatively, using more reactive acylating agents like acetyl chloride or acetic anhydride (B1165640) provides a more direct route to the ester. For instance, the reaction with acetic acid or its derivatives yields 2-(3-nitrophenyl)ethyl acetate (B1210297). smolecule.com This type of reaction is common for nitrated alcohols. nih.gov
Interactive Data Table: Esterification of this compound
| Reactant | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Acetic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | 2-(3-Nitrophenyl)ethyl acetate |
| This compound | Acetyl Chloride | Base (e.g., Pyridine) | 2-(3-Nitrophenyl)ethyl acetate |
Etherification: The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. masterorganicchemistry.com This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in a second step via an Sₙ2 reaction to yield the ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com Processes for preparing nitrophenyl alkyl ethers often utilize the reaction between a nitrophenolate and an alkyl halide. google.com
Interactive Data Table: Williamson Ether Synthesis of this compound
| Step | Reactant | Reagent | Solvent | Intermediate/Product |
|---|---|---|---|---|
| 1 (Alkoxide Formation) | This compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Sodium 2-(3-nitrophenyl)ethoxide |
Nucleophilic Substitution of Nitro Groups in Related Structures
The nitro group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring. It strongly activates the ring towards nucleophilic aromatic substitution (SₙAr), a reaction pathway where a nucleophile displaces a leaving group on the ring. wikipedia.orgmasterorganicchemistry.com
The SₙAr mechanism typically proceeds via a two-step addition-elimination process. msu.edu A nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (commonly a halide) is eliminated, restoring the ring's aromaticity. libretexts.org
The rate of SₙAr reactions is highly dependent on the position of the nitro group relative to the leaving group. Activation is most pronounced when the nitro group is in the ortho or para position. msu.edulibretexts.org In these positions, the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thus stabilizing it and lowering the activation energy of the reaction. libretexts.org
In contrast, a meta-nitro group, as found in this compound, offers significantly less stabilization for the intermediate. msu.edu While it exerts an electron-withdrawing inductive effect, it cannot participate directly in resonance delocalization of the negative charge from the site of attack (the carbon bearing the leaving group). Consequently, nucleophilic aromatic substitution on meta-nitro-substituted rings is considerably slower than on their ortho and para counterparts and often requires more forcing conditions. libretexts.org
While direct substitution of the nitro group itself is possible, a more common scenario in SₙAr reactions involves the nitro group activating a different leaving group, such as a halogen. For example, studies on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that the fluorine atom can be displaced by various nucleophiles, demonstrating the activating (though attenuated) effect of a meta-nitro group. researchgate.net The high reactivity of compounds like 2,4-dinitrofluorobenzene (Sanger's reagent) with nucleophiles such as amines further illustrates the potent activating effect of ortho and para nitro groups. libretexts.org
Interactive Data Table: Relative Reactivity in Nucleophilic Aromatic Substitution
| Position of –NO₂ Group | Leaving Group | Relative Reaction Rate | Rationale |
|---|---|---|---|
| para | Halogen | High | Strong resonance stabilization of Meisenheimer complex. msu.edulibretexts.org |
| ortho | Halogen | High | Strong resonance stabilization of Meisenheimer complex. msu.edulibretexts.org |
Advanced Spectroscopic and Analytical Techniques for Research on 2 3 Nitrophenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(3-nitrophenyl)ethanol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons on the nitrophenyl ring typically appear as a complex multiplet in the downfield region. The two methylene (B1212753) groups (-CH₂-) of the ethanol (B145695) side chain give rise to distinct signals, often appearing as triplets due to coupling with each other. The hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbons of the aromatic ring, the two methylene carbons of the ethyl group, and the carbon bearing the nitro group all resonate at characteristic chemical shifts. These data are crucial for confirming the carbon framework of the molecule. unl.edu
Detailed ¹H and ¹³C NMR spectral data from various sources are compiled below.
¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H | 7.26-8.15 | m |
| -CH₂- (benzylic) | 2.97 | t, J = 6.6 Hz |
| -CH₂- (hydroxyl) | 3.91 | t, J = 6.6 Hz |
| -OH | 1.85 | s (broad) |
| ¹³C NMR | ||
| C-NO₂ | 148.4 | |
| C-CH₂ | 140.8 | |
| Aromatic CH | 135.3, 129.4, 122.9, 122.2 | |
| -CH₂- (hydroxyl) | 62.8 | |
| -CH₂- (benzylic) | 38.8 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes. vscht.cz
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent of these are the strong, broad band corresponding to the O-H stretching vibration of the alcohol group, typically observed in the region of 3200-3600 cm⁻¹. libretexts.org The presence of the nitro group (NO₂) is confirmed by two strong and characteristic stretching vibrations: an asymmetric stretch usually found around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the O-H stretch is often weak in Raman spectra, the symmetric stretching vibration of the nitro group gives a strong and easily identifiable band. Aromatic ring vibrations also produce characteristic signals in the Raman spectrum.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad (IR) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=C (Aromatic) | Stretching | 1400-1600 | Medium to Strong |
| N-O (Nitro) | Asymmetric Stretching | ~1530 | Strong (IR) |
| N-O (Nitro) | Symmetric Stretching | ~1350 | Strong (IR & Raman) |
| C-O (Alcohol) | Stretching | 1000-1260 | Medium to Strong |
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and elucidating its structure through the analysis of fragmentation patterns. unl.edu The molecular weight of this compound is 167.16 g/mol . nih.gov
MS is also invaluable for monitoring the progress of chemical reactions that produce this compound. By analyzing small aliquots of the reaction mixture over time, the appearance of the molecular ion of the product and the disappearance of the reactants' molecular ions can be tracked, allowing for the optimization of reaction conditions.
Predicted Fragmentation Pattern of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 167 | [C₈H₉NO₃]⁺ (Molecular Ion) |
| 149 | [C₈H₇NO₂]⁺ ([M-H₂O]⁺) |
| 137 | [C₇H₅NO₂]⁺ |
| 120 | [C₇H₆NO]⁺ |
| 106 | [C₇H₄O]⁺ |
| 91 | [C₆H₅N]⁺ |
This table represents a plausible fragmentation pattern; actual observed fragments and their relative abundances can vary based on the ionization method and instrument conditions.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for determining the enantiomeric excess (ee) of chiral samples. rsc.orgresearchgate.net
Purity Assessment: Reverse-phase HPLC is a standard method for determining the purity of this compound. In this technique, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. sielc.com A UV detector is typically employed for detection, as the nitrophenyl group provides strong UV absorbance. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the areas of any impurity peaks.
Enantiomeric Excess Determination: Since this compound is a chiral molecule, it can exist as two enantiomers (R and S). Chiral HPLC is the most common method for separating and quantifying these enantiomers to determine the enantiomeric excess of a sample. rsc.orggoogle.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the ee can be calculated. The choice of the chiral column and the mobile phase composition (e.g., hexane/isopropanol (B130326) mixtures) is critical for achieving good separation. rsc.org
Typical HPLC Conditions for this compound Analysis
| Analysis Type | Column | Mobile Phase | Detection |
|---|---|---|---|
| Purity Assessment | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV (e.g., 254 nm) |
| Enantiomeric Excess | Chiral (e.g., Chiralcel OD-H, AD) | Hexane/Isopropanol | UV (e.g., 215 nm) |
Mechanistic Investigations of Reactions Involving 2 3 Nitrophenyl Ethanol
Kinetic Studies of 2-(3-Nitrophenyl)ethanol Transformations
Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. The aminolysis of nitrophenyl acetates, which are structurally related to derivatives of this compound, has been a subject of detailed kinetic analysis. These studies often reveal the influence of the nucleophile's basicity and the leaving group's ability on the reaction rate.
For instance, the aminolysis of various phenyl acetates with poly(ethylenimine) (PEI) showed that the reaction mechanism is dependent on the reactivity of the ester. nih.gov For less reactive esters like 2-nitrophenyl acetate (B1210297), linear Brønsted-type plots were observed, indicating a consistent rate-determining step. nih.gov However, for more reactive esters, curved plots suggested a change in the rate-determining step from the breakdown of a tetrahedral intermediate to its formation as the basicity of the polyamine increases. nih.gov
Similarly, kinetic studies on the aminolysis of phenyl and 4-nitrophenyl ethyl thionocarbonates with secondary alicyclic amines in aqueous solution revealed a reaction order between 1 and 2 for most amines, suggesting a complex mechanism involving kinetically important intermediates. acs.org The hydrolysis and aminolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates were studied by monitoring the formation of phenolate (B1203915) ions. nih.govworktribe.com These studies found that both esters exhibited similar reactivity profiles despite differences in the pKaH of their leaving groups. nih.govworktribe.com
The table below summarizes key kinetic parameters from a study on the aminolysis of phenyl acetates with poly(ethylenimine). nih.gov
Table 1: Kinetic Data for the Aminolysis of Phenyl Acetates with Poly(ethylenimine) at 25°C in 1 M KCl
| Phenyl Acetate Derivative | Brønsted Slope (β) | pKN° | Reaction Mechanism |
|---|---|---|---|
| 2-Nitrophenyl acetate | 0.92 | - | Linear, consistent rate-determining step |
| 4-Acetoxy-3-chlorobenzoic acid | 0.99 | - | Linear, consistent rate-determining step |
| 4-Acetoxybenzenesulfonate | 0.82 | - | Linear, consistent rate-determining step |
| 3-Acetoxy-2,6-dinitrobenzoic acid | 0.9 and 0.1 | 7.94 | Curved, change in rate-determining step |
| 4-Acetoxy-3-nitrobenzenesulfonate | 0.9 and 0.1 | 9.02 | Curved, change in rate-determining step |
Data sourced from PubMed nih.gov
Proposed Reaction Mechanisms and Intermediate Characterization
The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. For reactions involving this compound and related compounds, several key intermediates have been proposed and, in some cases, directly observed.
The aminolysis of esters, particularly those with good leaving groups like nitrophenoxides, is often proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. acs.orgsapub.orgscispace.com This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the ester. sapub.org
Kinetic studies of the aminolysis of phenyl and 4-nitrophenyl ethyl thionocarbonates support a mechanism with two tetrahedral intermediates: a zwitterionic (T±) and an anionic (T-) one. acs.org The deprotonation of the zwitterionic intermediate to the anionic form can be a kinetically significant step. acs.org The stability and fate of this intermediate are influenced by the solvent and the basicity of the amine. acs.org In aqueous solutions, the formation of the zwitterionic tetrahedral intermediate is often the rate-determining step for the aminolysis of phenyl chloroformates. acs.org In contrast, in less polar solvents like acetonitrile, the reaction may proceed through a concerted mechanism due to the destabilization of the charged intermediate. acs.org
The general mechanism for the aminolysis of a nitrophenyl ester proceeding through a zwitterionic tetrahedral intermediate is depicted below.
Step 1: Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the ester.
Step 2: Formation of Zwitterionic Intermediate: A tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen is formed.
Step 3: Leaving Group Departure: The nitrophenoxide leaving group is expelled, and the carbonyl double bond is reformed.
The reduction of nitroarenes, a common transformation for compounds like this compound, is generally understood to proceed through a sequence of intermediates. acs.org The initial step is the reduction of the nitro group to a nitroso group. acs.orgunimi.it This nitroso intermediate is then further reduced to a hydroxylamine (B1172632), and finally to the corresponding aniline. acs.org
The formation of nitrosoarenes as intermediates has been proposed in various reduction reactions catalyzed by transition metals. unimi.it For instance, in the iron-catalyzed intramolecular nitroso ene reaction, a nitrosoarene intermediate is generated in situ from the corresponding nitroarene. nih.gov Mechanistic studies, including kinetic analysis and the use of isotopic labeling, have provided evidence for the involvement of these nitroso species. nih.gov In some cases, these intermediates can be trapped or detected spectroscopically. acs.org
The reduction of nitroarenes can follow different pathways, sometimes involving condensation reactions between intermediates. For example, a nitroso intermediate can react with a hydroxylamine to form an azoxy compound, which is then further reduced. rsc.org
In the realm of photochemistry, aromatic nitro compounds can undergo intramolecular hydrogen abstraction. miami.educdnsciencepub.comrsc.org This process is particularly relevant for ortho-substituted nitroarenes where a hydrogen atom is sterically accessible to the excited nitro group. cdnsciencepub.comacs.org The efficiency of this hydrogen abstraction is highly dependent on the geometry of the molecule, specifically the distance and angle between the nitro group's oxygen and the hydrogen atom to be abstracted. cdnsciencepub.com
Studies on rigid nitrobenzyl systems have shown that the rate of this reaction decreases significantly as the distance for the hydrogen transfer increases. cdnsciencepub.com This type of reaction can lead to the formation of cyclic intermediates and subsequent rearrangement products. While this compound does not have an ortho-substituent poised for direct intramolecular hydrogen abstraction in the same manner as o-nitrobenzyl systems, photochemical reactions can still involve hydrogen abstraction from the ethanol (B145695) side chain, potentially leading to different products. The orientation of the nitro group relative to the rest of the molecule plays a critical role in its photochemical reactivity. researchgate.net
Many transformations of this compound and its derivatives are facilitated by catalysts, often involving a catalytic cycle. In these cycles, the catalyst is regenerated after participating in the reaction. For example, in the copper-catalyzed oxidative C(aryl)-C(OH) bond thioetherification of 1-(2-nitrophenyl)ethanol, a high ratio of metal to ligand was found to be crucial for the reaction's efficiency, suggesting a cooperative role between the metal and the organic ligand. rsc.org
In the context of reductions, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitroarenes. mdpi.com The catalytic cycle for transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) involves the adsorption of the reactants onto the catalyst surface, the transfer of hydrogen atoms, and the desorption of the products. mdpi.com Similarly, isothiourea-catalyzed additions to nitrophenyl esters proceed through a catalytic cycle involving the formation of an ammonium enolate intermediate. researchgate.net
Mechanistic studies of dizinc(II) phosphoesterase mimics have shed light on the cooperative effects of metal centers in catalysis. nih.gov These studies, often using nitrophenyl phosphates as substrates, explore how the proximity and coordination environment of the metal ions influence the reaction mechanism, including the activation of nucleophiles like water or alcohols. nih.gov
Intramolecular Hydrogen Abstraction by Nitro Groups
Influence of Solvent and pH on Reaction Mechanisms
The reaction medium, including the solvent and pH, can have a profound impact on the mechanism of a chemical reaction. For transformations involving charged intermediates or reactants, these effects are particularly pronounced.
The aminolysis of p-nitrophenyl acetate has been shown to be significantly faster in water than in ethanol, which is attributed to better solvation of the transition state in the more polar aqueous environment. The entropy of activation was also more negative in water, suggesting a more ordered transition state. In the hydrolysis of p-nitrophenyl alkanoates, the addition of co-solvents like DMSO can lead to significant rate enhancements, which are greater than what would be expected based on the increased basicity of the medium alone. cdnsciencepub.com This highlights the complex role of the solvent in both solvating the reactants and influencing the intrinsic reactivity of the nucleophile. cdnsciencepub.com
The pH of the reaction medium is another critical factor, especially for reactions involving acid or base catalysis, or for reactants and intermediates that can exist in different protonation states. In the aminolysis of phenyl acetates with poly(ethylenimine), the reaction rate and mechanism are highly dependent on the pH, which controls the protonation state and therefore the nucleophilicity of the amine groups. nih.gov Similarly, the reduction of 4-nitrophenol (B140041) with sodium borohydride (B1222165) is strongly affected by the pH of the reaction medium. nih.govresearchgate.net
The photochemical reactions of nitrophenols are also sensitive to pH. rsc.org Experiments conducted under acidic and basic conditions reveal different photochemical pathways for the undissociated nitrophenols versus their corresponding phenolates. rsc.org
The table below illustrates the effect of solvent on the second-order rate constants for the reaction of p-nitrophenyl acetate with imidazole.
Table 2: Solvent Effect on the Reaction of p-Nitrophenyl Acetate with Imidazole
| Solvent | Second-Order Rate Constant (k2) |
|---|---|
| Water | Significantly higher |
| Ethanol | Approximately 10 times lower than in water |
Data sourced from the Indian Journal of Chemistry
Synthesis and Research Applications of 2 3 Nitrophenyl Ethanol Derivatives and Analogues
Design and Synthesis of Functional Group Derivatives
The chemical reactivity of the nitro and hydroxyl groups in 2-(3-nitrophenyl)ethanol is central to the synthesis of its functional group derivatives. Researchers have explored various synthetic strategies to modify these groups, thereby creating novel molecules with tailored properties.
The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 2-(3-aminophenyl)ethanol (B112724). This derivative is a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds. ucd.ieku.edu
A prevalent method for this conversion is catalytic hydrogenation. ucd.ie This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst due to its high efficiency and selectivity. ucd.ie The reaction is often carried out in a polar solvent such as ethanol (B145695) or methanol (B129727) at moderate temperatures and pressures, achieving high yields of over 80%. ucd.ie Another effective catalyst for this reduction is Raney nickel, which has been shown to provide excellent conversion and yield, particularly when a small amount of an alkali compound like sodium hydroxide (B78521) is added to the reaction system to enhance catalytic activity. acs.org The reduction can also be achieved using platinum oxide (PtO₂) as a catalyst under a hydrogen atmosphere. ucd.ie
The resulting 2-(3-aminophenyl)ethanol is a useful building block for synthesizing compounds like indolines and dihydrobenzofurans through subsequent iodination and cyclization reactions catalyzed by iron and copper. ku.edu
Table 1: Catalytic Systems for the Synthesis of 2-(3-Aminophenyl)ethanol
| Catalyst | Reducing Agent | Solvent | Typical Yield | Reference |
| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol/Methanol | >80% | ucd.ie |
| Raney Nickel | Hydrogen Gas (H₂) | Methanol | >98% | acs.org |
| Platinum Oxide (PtO₂) | Hydrogen Gas (H₂) | Not specified | High | ucd.ie |
Nitroacetophenone analogues represent another class of compounds structurally related to this compound. The synthesis of these ketones can be approached from different starting materials. For instance, 3'-nitroacetophenone (B493259) can be synthesized via the Friedel-Crafts acylation of nitrobenzene (B124822) with acetyl chloride.
Alternatively, the oxidation of the secondary alcohol group in 1-(3-nitrophenyl)ethanol (B1296107), a close analogue of this compound, yields the corresponding ketone, (S)-1-(3-nitrophenyl)ethanone. muni.cz This oxidation can be accomplished using various oxidizing agents, such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). muni.cz The Corey-Kim oxidation, which utilizes dimethyl sulfide, is another method for converting 1-(3-nitrophenyl)ethanol to 3'-nitroacetophenone.
Conversely, 3-nitroacetophenone can be reduced to form 1-(3-nitrophenyl)ethanol. umn.edunih.gov A common laboratory method involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol or ethanol. umn.edunih.gov This reaction is typically performed at a low temperature to control its rate. umn.edu
2-(3-Nitrophenyl)propanoic acid is a carboxylic acid analogue that serves as a valuable intermediate in organic synthesis. ijrps.com A primary route for its synthesis is the nitration of phenylpropanoic acid. ijrps.com This reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction conditions are carefully controlled to favor the introduction of the nitro group at the meta position of the phenyl ring and to prevent multiple nitrations. ijrps.com
Another approach to a related structure, 2-(4-isobutyl-3-nitrophenyl)propanoic acid, involves the nitration of ibuprofen. muni.cz This reaction also uses a mixture of nitric acid and sulfuric acid at low temperatures. muni.cz The presence of the carboxylic acid and nitro groups makes these compounds versatile for further chemical modifications, such as esterification of the acid or reduction of the nitro group. ijrps.com
Nitroacetophenone Analogues
Isomeric Studies: Ortho- and Para-Nitrophenyl Ethanol Derivatives
The position of the nitro group on the phenyl ring significantly influences the chemical and physical properties of nitrophenyl ethanol derivatives. Comparative studies of ortho-, meta-, and para-isomers reveal important differences in reactivity, stability, and intermolecular interactions.
The boiling points of nitrophenols, a related class of compounds, are affected by the position of the nitro group. Ortho-nitrophenol has a lower boiling point compared to its meta and para isomers. scispace.com This is attributed to intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group, which reduces intermolecular forces. scispace.com In contrast, meta- and para-nitrophenols exhibit stronger intermolecular hydrogen bonding, leading to higher boiling points. scispace.com
In the case of nitrophenyl ethanols, the electronic effects of the nitro group are also position-dependent. A para-nitro group exerts a strong electron-withdrawing effect through resonance, which can stabilize intermediates in certain reactions. organic-chemistry.org The meta-nitro group's electron-withdrawing effect is primarily inductive. nih.gov These electronic differences affect the acidity of the hydroxyl group and the reactivity of the molecule in various transformations. For example, the oxidation of the hydroxyl group to a ketone is reported to proceed faster in the meta-isomer of 1-(nitrophenyl)ethanol compared to the ortho or para isomers, which is attributed to reduced steric hindrance in the meta position. nih.gov
Table 2: Comparison of Nitrophenyl Ethanol Isomers
| Isomer | Nitro Group Position | Key Differentiating Feature | Influence on Properties | Reference |
| Ortho | 1,2- | Steric hindrance and potential for intramolecular H-bonding | Lower reactivity in some cases, lower boiling point | scispace.comnih.gov |
| Meta | 1,3- | Inductive electron-withdrawing effect, less steric hindrance | Balanced electronic effects and steric accessibility | nih.gov |
| Para | 1,4- | Strong resonance electron-withdrawing effect | Higher enantioselectivity in some asymmetric reactions | organic-chemistry.org |
Heterocyclic and Fused-Ring Derivatives Derived from this compound Precursors
The derivatives of this compound, particularly 2-(3-aminophenyl)ethanol and related compounds, are key precursors for the synthesis of a wide range of heterocyclic and fused-ring systems. These structures are of great interest in medicinal chemistry due to their presence in many biologically active molecules.
Benzimidazoles are a prominent class of heterocyclic compounds that can be synthesized from precursors related to this compound. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. japsonline.comrsc.org For example, 2-(3-nitrophenyl)-1H-benzimidazole can be prepared by reacting o-phenylenediamine with 3-nitrobenzaldehyde (B41214). This reaction can be catalyzed by various reagents, including bismuth nitrate (B79036) or zinc triflate, often in ethanol as a solvent. japsonline.comrsc.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole (B57391) ring. japsonline.com
Further derivatization of the benzimidazole core is also common. For instance, the nitrogen of the benzimidazole ring can be alkylated, as seen in the synthesis of ethyl [2-(3-nitrophenyl)-1H-benzimidazole-1-yl]acetate, which is then converted to various amide derivatives. These derivatives have been investigated for their potential biological activities.
Table 3: Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole
| Reactants | Catalyst | Solvent | Key Reaction Type | Reference |
| o-Phenylenediamine, 3-Nitrobenzaldehyde | Sodium Hydrogen Sulfite | N,N-Dimethylformamide | Oxidative Condensation | |
| o-Phenylenediamine, 3-Nitrobenzaldehyde | Bismuth Nitrate | Ethanol | Condensation/Cyclization | japsonline.com |
| o-Phenylenediamine, 3-Nitrobenzaldehyde | Zinc Triflate | Ethanol | Condensation/Cyclization | rsc.org |
Isoquinoline (B145761) and Thieno[2,3-c]isoquinoline Systems
The synthesis of isoquinoline and its fused heterocyclic analogues, such as thieno[2,3-c]isoquinolines, represents a cornerstone of heterocyclic chemistry, with many of these scaffolds being present in natural products and pharmacologically active molecules. aalto.finih.gov Derivatives of this compound can serve as precursors to these important ring systems.
One of the most prominent methods for constructing the isoquinoline core is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org For a derivative such as N-[2-(3-nitrophenyl)ethyl]acetamide, this reaction would proceed via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com
Another powerful method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline. name-reaction.commdpi.comwikipedia.org This reaction is considered a special case of the Mannich reaction and typically requires acidic conditions. wikipedia.orgquimicaorganica.org The use of 2-(3-nitrophenyl)ethylamine, derived from the parent alcohol, in a Pictet-Spengler reaction can lead to the formation of substituted tetrahydroisoquinolines.
The synthesis of thieno[2,3-c]isoquinoline systems often involves the construction of the thiophene (B33073) ring onto a pre-existing isoquinoline or tetrahydroisoquinoline framework, or vice versa. nih.govbenthamdirect.com For instance, a common strategy involves the reaction of a substituted isoquinoline derivative with reagents that can form the fused thiophene ring. researchgate.netraco.cat Alternatively, a substituted thiophene can be a starting point for building the isoquinoline ring. For example, 3-(2-nitrophenyl)thiophene-2-carbaldehyde (B428740) can be oxidized to the corresponding carboxylic acid, which can then undergo a series of reactions including reduction of the nitro group, formation of an amide, and subsequent cyclization to yield a thieno[2,3-c]isoquinolin-5(4H)-one derivative. google.com
Table 1: Key Reactions for Isoquinoline and Thieno[2,3-c]isoquinoline Synthesis
| Reaction Name | Reactants | Product | Key Features |
|---|---|---|---|
| Bischler-Napieralski Reaction | β-arylethylamide | 3,4-Dihydroisoquinoline | Intramolecular electrophilic aromatic substitution, requires dehydrating agent. wikipedia.orgnrochemistry.com |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed condensation followed by ring closure. name-reaction.commdpi.com |
| Thieno[2,3-c]isoquinoline Synthesis | Substituted Thiophene or Isoquinoline | Thieno[2,3-c]isoquinoline | Multi-step synthesis involving cyclization strategies. nih.govgoogle.com |
Oxazoline (B21484) Derivatives
Oxazolines, specifically 2-oxazolines, are five-membered heterocyclic compounds that are significant as intermediates in organic synthesis, protecting groups, and as ligands in asymmetric catalysis. wikipedia.orgderpharmachemica.com The synthesis of oxazoline derivatives from this compound precursors typically involves the cyclization of a 2-amino alcohol. wikipedia.org
The general and well-established method for synthesizing 2-oxazolines is the cyclization of an N-(2-hydroxyethyl)amide, which can be derived from the corresponding 2-amino alcohol. mdpi.com The amino alcohol, in this case, would be 2-amino-1-(3-nitrophenyl)ethanol (B8805461). This precursor can be reacted with a carboxylic acid or its derivative (like an acyl chloride or an ester) to form the corresponding amide. Subsequent dehydrative cyclization, often promoted by reagents like triflic acid or thionyl chloride, yields the 2-oxazoline ring. wikipedia.orgmdpi.com
Alternative synthetic routes to 2-oxazolines include the reaction of amino alcohols with nitriles or aldehydes. derpharmachemica.comorganic-chemistry.org For example, 2-amino-1-(3-nitrophenyl)ethanol could be reacted with an aromatic nitrile in the presence of a catalyst to afford the corresponding 2-aryl-oxazoline. derpharmachemica.com
Table 2: Synthesis of Oxazoline Derivatives
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| N-(2-hydroxyethyl)amide | Dehydrating Agent (e.g., Triflic Acid) | 2-Oxazoline | Dehydrative Cyclization mdpi.com |
| 2-Amino alcohol | Carboxylic Acid/Acyl Chloride | N-(2-hydroxyethyl)amide -> 2-Oxazoline | Amidation followed by Cyclization wikipedia.org |
| 2-Amino alcohol | Nitrile | 2-Substituted Oxazoline | Cyclization derpharmachemica.com |
Chiral Derivatives and Enantioselective Applications in Research
The presence of a stereocenter in this compound makes its chiral derivatives valuable tools in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org
Chiral amino alcohols derived from this compound, such as (1R,2S)- or (1S,2R)-2-amino-1-(3-nitrophenyl)ethanol, can be used as chiral auxiliaries. For instance, these can be converted into chiral oxazolidinones, which are highly effective auxiliaries in a variety of asymmetric transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net The stereochemical outcome of these reactions is controlled by the chiral environment provided by the auxiliary.
Furthermore, chiral derivatives of this compound are important precursors for the enantioselective synthesis of biologically active molecules. For example, (R)-2-chloro-1-(3-nitrophenyl)ethanol is a key intermediate in the synthesis of the β-receptor agonist (R)-denopamine. acs.org Similarly, chiral 1-(3-nitrophenyl)ethanol can be used in the synthesis of various pharmaceutical agents where a specific enantiomer is required for therapeutic activity. The synthesis of these chiral alcohols is often achieved through the asymmetric reduction of the corresponding ketone, 1-(3-nitrophenyl)ethanone, using chiral catalysts such as Ru(II)-thiourea complexes or through enzymatic reductions.
The application of these chiral derivatives extends to their use as ligands in asymmetric catalysis. The coordination of a chiral ligand to a metal center can create a chiral environment that influences the stereochemical course of a catalyzed reaction, leading to the formation of an enantiomerically enriched product. upce.cz
Table 3: Chiral Derivatives and Their Applications
| Chiral Derivative | Application | Example |
|---|---|---|
| Chiral Amino Alcohols | Chiral Auxiliaries | Formation of chiral oxazolidinones for asymmetric alkylation. wikipedia.orgresearchgate.net |
| (R)-2-Chloro-1-(3-nitrophenyl)ethanol | Enantioselective Synthesis | Precursor for (R)-denopamine. acs.org |
| (S)-1-(3-nitrophenyl)ethanol | Enantioselective Synthesis | Intermediate for pharmaceuticals. |
| Chiral Ligands | Asymmetric Catalysis | Influencing stereoselectivity in metal-catalyzed reactions. upce.cz |
Applications of 2 3 Nitrophenyl Ethanol in Advanced Organic Synthesis Research
Role as an Intermediate in Pharmaceutical Precursor Synthesis
2-(3-Nitrophenyl)ethanol and its structural isomers serve as important precursors in the synthesis of pharmaceuticals. smolecule.comcymitquimica.com The nitrophenyl ethanol (B145695) framework is a key component in the development of various biologically active molecules. The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceutical compounds, while the hydroxyl group allows for esterification or etherification to modify the molecule's properties. smolecule.com
A significant application is in the synthesis of adrenergic receptor agonists. For instance, a closely related chlorinated derivative, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is a key precursor for the synthesis of (R)-phenylephrine, a well-known selective α1-adrenergic receptor agonist used as a decongestant. researchgate.net The synthesis involves a multi-step process where the chiral alcohol is a critical intermediate. researchgate.net While not the exact compound, this highlights the importance of the 1-(3-nitrophenyl)ethanol (B1296107) scaffold in creating such pharmaceuticals.
Research has also explored the use of various nitrophenyl ethanol derivatives as intermediates for potential anti-inflammatory agents, analgesics, and other therapeutic agents. chemimpex.com The meta-position of the nitro group, as seen in this compound, influences the electronic properties and reactivity of the molecule, making it a specific and valuable building block in medicinal chemistry.
Table 1: Examples of Pharmaceutical Precursors from Nitrophenyl Ethanol Derivatives
| Precursor Compound | Target Pharmaceutical/Class | Research Finding | Reference(s) |
|---|---|---|---|
| (R)-2-Chloro-1-(3-nitrophenyl)ethanol | (R)-Phenylephrine (Decongestant) | Serves as a key chiral intermediate in a multi-step synthesis. | researchgate.net |
| (S)-1-(3-Nitrophenyl)ethanol | Anti-inflammatory agents | The nitro group's transformability enhances its utility in medicinal chemistry. | |
| (R)-1-(3-Nitrophenyl)ethanol | β-blockers and bronchodilators | Valued for its role in producing these classes of drugs. |
Utility in Agrochemical and Specialty Chemical Synthesis
The reactivity of this compound makes it a useful intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and other specialty chemicals. cymitquimica.comontosight.aicymitquimica.com The core structure can be modified to produce active ingredients for crop protection. For example, the nitro group is a common feature in certain classes of pesticides, and the ethanol side chain can be functionalized to create derivatives with specific biological activities.
The general synthetic utility of nitrophenyl alcohols extends to various industrial applications. They are employed as building blocks for polymers and other materials where the nitro group can be used to tune the material's properties or as a handle for further functionalization. ontosight.ai
Table 2: Applications in Agrochemical and Specialty Chemical Synthesis
| Application Area | Role of this compound | Potential Derivatives/Products | Reference(s) |
|---|---|---|---|
| Agrochemicals | Precursor/Intermediate | Herbicides, Pesticides | cymitquimica.comontosight.aicymitquimica.com |
| Specialty Chemicals | Building Block | Polymers, Resins | ontosight.ai |
Building Block for Dyes and Pigments Research
This compound is a precursor for the synthesis of various dyes and pigments. chemimpex.comevitachem.com The synthesis typically involves the chemical reduction of the nitro group to an amine, yielding 2-(3-aminophenyl)ethanol (B112724). This resulting aromatic amine can then undergo diazotization, where it reacts with nitrous acid to form a diazonium salt. This salt is a reactive intermediate that can be coupled with various aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.netrsc.org Azo dyes are a large and important class of colored compounds used extensively in the textile, printing, and coatings industries.
For example, 3-nitroaniline (B104315), which contains the same core as the amine derived from this compound, is used to synthesize dyes like (E)-4-((3-nitrophenyl) diazenyl)benzene-1,3-diol and 1-[(3-nitrophenyl)azo]-2-naphthol. researchgate.netchemicalbook.com The specific color of the resulting dye can be tuned by changing the coupling partner. The presence of the ethanol group on the precursor provides a point for further modification, which can be used to alter the dye's solubility or its ability to bind to different materials.
Table 3: Examples of Azo Dyes Derived from the 3-Nitrophenyl Core
| Azo Dye Name | Precursors | Synthesis Method | Reference(s) |
|---|---|---|---|
| (E)-4-((3-nitrophenyl) diazenyl)benzene-1,3-diol | 3-nitroaniline, Resorcinol | Diazotization of 3-nitroaniline followed by azo coupling with resorcinol. | researchgate.net |
| 1-[(3-nitrophenyl)azo]-2-naphthol | 3-nitroaniline, 2-Naphthol | Diazotization of 3-nitroaniline and subsequent coupling with 2-naphthol. | chemicalbook.com |
Development of Novel Organic Reagents and Ligands
The structural features of this compound make it and its derivatives useful in the development of new organic reagents and ligands for catalysis. The aromatic ring and the nitro group can participate in various chemical interactions, while the hydroxyl group provides a convenient anchor point for immobilization on supports or for building more complex molecular architectures.
Derivatives of nitrophenyls are used to create ligands for transition metal catalysts. For example, 2-(3-nitrophenyl)-1,8-naphthyridine has been synthesized and used as a ligand in novel ruthenium(II) complexes. uchile.cl These complexes have shown catalytic activity in reactions like hydroformylation. Similarly, Schiff base ligands have been prepared by condensing 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with an amine, which then form stable complexes with various transition metals. iosrjournals.org
Furthermore, chiral derivatives of nitrophenyl ethanol have been employed as catalysts or in the development of catalytic reactions. For instance, (R)-(−)-2-Nitro-1-(3-nitrophenyl)ethan-1-ol has been used in asymmetric Henry reactions catalyzed by a chiral copper complex, demonstrating the utility of this structural class in creating stereoselective transformations. mdpi.com
Table 4: Research on Reagents and Ligands from Nitrophenyl Derivatives
| Derivative/Ligand | Application | Research Finding | Reference(s) |
|---|---|---|---|
| 2-(3-nitrophenyl)-1,8-naphthyridine | Ligand for Ruthenium(II) | Forms complexes that catalyze hydroformylation reactions. | uchile.cl |
| (E)-2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)phenol | Schiff Base Ligand | Forms stable, colored complexes with transition metal ions like Co(II), Ni(II), and Cu(II). | iosrjournals.org |
| (R)-(−)-2-Nitro-1-(3-nitrophenyl)ethan-1-ol | Asymmetric Henry Reaction | Used as a substrate in a highly capable catalyst system for producing chiral nitroalcohols. | mdpi.com |
Exploration of Biological Activities and Underlying Molecular Mechanisms of 2 3 Nitrophenyl Ethanol and Its Derivatives
Antimicrobial and Antibacterial Activity Research
Derivatives of 2-(3-nitrophenyl)ethanol have been the subject of various studies to determine their efficacy against a range of microbial pathogens. This research encompasses the investigation of their impact on bacterial communication systems and the quantification of their inhibitory concentrations.
Quorum Sensing Inhibition Studies
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, once a certain population density is reached. rsc.orgnih.gov The disruption of QS, known as quorum quenching, is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. frontiersin.org
Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa. rsc.org PqsD is essential for the formation of the Pseudomonas quinolone signal (PQS), and its inhibition leads to decreased production of virulence factors like pyocyanin (B1662382) and hydrogen cyanide. rsc.orgfrontiersin.org The LasI/R and RhlI/R systems, which use N-acyl homoserine lactones (AHLs) as signaling molecules, are also crucial in regulating virulence in P. aeruginosa. frontiersin.org Some natural compounds have been shown to inhibit QS in P. aeruginosa, leading to reduced biofilm formation and virulence factor production. frontiersin.org
The inactivation of signaling molecules, such as AHLs, by enzymes like lactonase and acylase, represents another quorum quenching strategy. nih.gov Furthermore, some compounds act as antagonists to QS receptors, thereby inhibiting the entire signaling cascade. rsc.org The investigation into this compound derivatives as QS inhibitors is an active area of research, with the potential to yield new anti-infective agents that disarm pathogens rather than killing them. rsc.orgfrontiersin.org
Minimum Inhibitory Concentration (MIC) Determinations in Research
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity, representing the lowest concentration that prevents visible growth of a microorganism. mdpi.com Several studies have determined the MIC values for various derivatives of this compound against different bacterial strains.
For instance, a series of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives were evaluated for their in vitro antibacterial activity. mdpi.com The MIC values were determined using a broth microdilution method against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Similarly, new thiadiazole derivatives containing the 3-nitrophenyl group have been synthesized and screened for their antimicrobial activity, with most compounds showing good activity at concentrations of 100 and 200 µg/mL. scispace.com
In another study, 3-cynnamoyl-4-hydroxycoumarin derivatives, including a 2-nitrophenyl derivative, were synthesized and tested for their antimicrobial properties. srce.hr The results indicated that these compounds exhibited varying degrees of growth inhibition against Gram-positive bacteria. srce.hr Thiazole-based pyrrolidine (B122466) derivatives have also been synthesized and their antibacterial activity evaluated against S. aureus, B. cereus, Salmonella typhimurium, and E. coli. biointerfaceresearch.com The determination of MIC values is a critical step in the preclinical assessment of these compounds as potential antibacterial agents. mdpi.com
Table 1: MIC Values of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | mdpi.com |
| Thieno[2,3-d]pyrimidinedione derivative (1) | Gram-positive bacteria (MRSA, VRSA, VISA, VRE, S. pneumoniae) | 2-16 (mg/L) | nih.gov |
| Thieno[2,3-d]pyrimidinedione derivative (2) | Gram-positive bacteria (MRSA, VRSA, VISA, VRE, S. pneumoniae) | 2-16 (mg/L) | nih.gov |
| 3-Cynnamoyl-4-hydroxycoumarin derivative (6) | Staphylococcus aureus ATCC 6538P | 1.9 | srce.hr |
| 3-Cynnamoyl-4-hydroxycoumarin derivative (5) | Bacillus subtilis | 1.0 | srce.hr |
Anticancer Activity Investigations
The anticancer potential of this compound and its derivatives has been extensively investigated. These studies have explored their ability to inhibit cancer cell growth, the molecular mechanisms underlying their action, and their impact on the cell cycle.
Inhibition of Cancer Cell Proliferation
A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against various cancer cell lines. For example, a derivative of dihydro-pyranochromene, 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (3-NpC), was identified as a potent inhibitor of cell proliferation in human leukemia K562 cells, with an IC50 value of 100±3.1 µM. ptbioch.edu.pl
Similarly, novel 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have shown promise as antitumor agents in renal cell adenocarcinoma. spandidos-publications.com Certain derivatives inhibited cancer cell growth with IC50 values in the millimolar range and demonstrated selectivity towards cancer cells over normal cells. spandidos-publications.com Another study on nitro-substituted hydroxynaphthanilides found that 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide exhibited antiproliferative activity against THP-1 and MCF-7 cancer cells without affecting non-tumor cells. mdpi.com
Furthermore, new 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl group have shown cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines. nih.govnih.govacs.org Some of these compounds exhibited stronger activity than the standard drug doxorubicin. nih.govnih.gov Pyrano[3,2-c]pyridine derivatives have also been shown to inhibit the proliferation of MCF-7 breast cancer cells in a time and dose-dependent manner. semanticscholar.org
Table 2: IC50 Values of Selected this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (3-NpC) | K562 (Human Leukemia) | 100 ± 3.1 | ptbioch.edu.pl |
| N-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide derivative (6) | 769-P (Renal Cell Adenocarcinoma) | 2670 | spandidos-publications.com |
| N-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide derivative (8) | 769-P (Renal Cell Adenocarcinoma) | 2930 | spandidos-publications.com |
| 5,6,7,8-Tetrahydroisoquinoline derivative (6b) | A549 (Lung Carcinoma) | 34.9 | nih.gov |
| 5,6,7,8-Tetrahydroisoquinoline derivative (5h) | PACA2 (Pancreatic Cancer) | 25.9 | nih.gov |
| Quillaic acid derivative (A2) | HCT116 (Colon Cancer) | 3.04 | frontiersin.org |
Mechanisms of Action: Microtubule Dynamics and Apoptosis Induction
The anticancer effects of many this compound derivatives are attributed to their ability to interfere with microtubule dynamics and induce apoptosis (programmed cell death). Microtubules are essential for various cellular processes, including cell division, and their disruption can lead to mitotic arrest and cell death. acu.edu.innih.gov
Research on pyrano[3,2-c]quinolones, which are structurally similar to the chromene scaffold found in some this compound derivatives, suggests that they exert their antiproliferative effects by inhibiting tubulin dynamics. nih.gov A furan-2-carboxamide derivative, 5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, has been identified as a novel microtubule stabilizing agent that induces mitotic arrest and potentiates apoptosis in cancer cells. acu.edu.in
Apoptosis induction is a common mechanism of action for these compounds. The dihydro-pyranochromene derivative 3-NpC was found to induce apoptosis in K562 cells, as evidenced by AO/EtBr staining, DNA fragmentation, and Annexin V/PI double staining. ptbioch.edu.pl This apoptotic process was associated with the upregulation and activation of caspase-3. ptbioch.edu.pl Similarly, a novel nitro-substituted hydroxynaphthanilide induced apoptosis in THP-1 cells, with a dose-dependent increase in early and late apoptotic cells. mdpi.com
Cell Cycle Arrest Studies
Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. Several derivatives of this compound have been shown to induce cell cycle arrest in cancer cells.
The dihydro-pyranochromene derivative 3-NpC was found to significantly increase the number of K562 cells in the sub-G1 phase, which is indicative of apoptosis. ptbioch.edu.pl Flow cytometry analysis revealed a substantial increase in the sub-G1 population after treatment with 3-NpC. ptbioch.edu.pl In another study, a tetrahydroisoquinoline derivative was shown to cause cell cycle arrest in HEPG2 cells at the G0/G1 and G2/M phases. nih.gov
Furthermore, pyrano[3,2-c]quinolones have been shown to cause a pronounced cell cycle arrest in the G2/M phase in the Jurkat cell line, a characteristic of agents that disrupt microtubule assembly. nih.gov Similarly, some resveratrol (B1683913) analogues have been found to arrest the cell cycle at the S phase. nih.gov The ability of these compounds to halt the cell cycle at different checkpoints is a key aspect of their anticancer activity. frontiersin.orgnih.gov
Table 3: Cell Cycle Arrest Effects of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (3-NpC) | K562 (Human Leukemia) | Increase in sub-G1 phase population | ptbioch.edu.pl |
| Tetrahydroisoquinoline derivative (3) | HEPG2 (Liver Cancer) | Arrest at G0-G1 and G2/M phases | nih.gov |
| Pyrano[3,2-c]quinolones (40 and 41) | Jurkat (T-cell Leukemia) | Arrest at G2/M phase | nih.gov |
| Resveratrol analogue (r) | HepG2, A549, Hela | Arrest at S phase | nih.gov |
| 2-(thiophen-2-yl)-1H-indole derivatives (4g, 4c, 4a) | HCT-116 (Colon Cancer) | Arrest at S and G2/M phases | nih.gov |
Enzyme Interaction Studies and Modulation of Biological Pathways
The biological activities of this compound and its derivatives are intrinsically linked to their interactions with cellular enzymes and their subsequent influence on biological pathways. The presence of both a nitro group and a hydroxyl group on a flexible ethyl-benzene scaffold allows for a range of molecular interactions that can trigger or inhibit specific cellular responses.
Enzyme-Catalyzed Reactions Involving Nitro and Hydroxyl Groups
The functional groups of this compound are susceptible to a variety of enzyme-catalyzed transformations, which are fundamental to its metabolism and mechanism of action.
The nitroaromatic group can undergo reduction reactions catalyzed by nitroreductases. These enzymes can reduce the nitro group in a stepwise fashion to a nitroso, then a hydroxylamino, and finally an amino group, yielding 2-(3-aminophenyl)ethanol (B112724). Oxygen-insensitive nitroreductases, which are involved in aerobic degradation pathways, typically catalyze the reduction via two-electron transfers. cymitquimica.com For instance, 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 is known to catalyze the chemoselective reduction of aromatic nitro groups to the corresponding hydroxylamino groups in the presence of NADPH. cymitquimica.com
The primary alcohol (hydroxyl) group of this compound can be oxidized by alcohol dehydrogenases (ADHs) and alcohol oxidases. rsc.org This oxidation can lead to the formation of the corresponding aldehyde, 2-(3-nitrophenyl)acetaldehyde (B1589022), and subsequently the carboxylic acid, 2-(3-nitrophenyl)acetic acid. However, the bulky nitro group at the meta-position can create steric hindrance, potentially reducing the catalytic efficiency of enzymes like alcohol dehydrogenase when compared to unsubstituted ethanol (B145695) derivatives. In some cases, other enzymatic reactions can occur. For example, studies with nitrobenzene (B124822) dioxygenase have shown that it can catalyze the dihydroxylation of the aromatic ring of 3-nitrophenethyl alcohol to produce 3-nitrophenyl 1,2-ethanediol. smolecule.com
Below is a table summarizing the primary enzyme-catalyzed reactions involving this compound.
Table 1: Enzyme-Catalyzed Reactions of this compound| Functional Group | Enzyme Class | Reaction Type | Product(s) |
|---|---|---|---|
| Nitro Group | Nitroreductases | Reduction | 2-(3-Hydroxylaminophenyl)ethanol, 2-(3-Aminophenyl)ethanol |
| Hydroxyl Group | Alcohol Dehydrogenases/Oxidases | Oxidation | 2-(3-Nitrophenyl)acetaldehyde, 2-(3-Nitrophenyl)acetic acid |
| Aromatic Ring | Dioxygenases | Dihydroxylation | 3-Nitrophenyl 1,2-ethanediol |
Interaction with Key Signaling Proteins
While direct interaction studies of this compound with specific signaling proteins are not extensively documented, the ethanol moiety suggests potential interactions with signaling pathways known to be modulated by alcohol. Ethanol is known to affect numerous signaling proteins, including protein kinase A (PKA), protein kinase C (PKC), and the Akt (protein kinase B) pathway. nih.govnih.gov These pathways are crucial for cell survival, proliferation, and apoptosis.
Derivatives of this compound have shown more defined interactions. For example, a complex derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been demonstrated to downregulate the expression of key inflammatory signaling proteins. researchgate.net Studies showed that MMINA treatment reduced the expression of NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α, which are all critical players in inflammatory and cell survival pathways. researchgate.net Another derivative, 2-imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol, is believed to exert its biological effects by interacting with enzymes and cellular receptors, thereby modulating signal transduction pathways.
Effects on Gene Expression and Cellular Metabolism
Specific derivatives of this compound have demonstrated clear effects on gene expression. The indole (B1671886) derivative MMINA, for instance, has been shown to downregulate the expression of genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α in a model of cisplatin-induced organ damage. researchgate.net This suggests a potential mechanism for its observed chemoprotective effects. researchgate.net Furthermore, studies on other nitrophenyl derivatives have shown modulation of gene expression related to specific cellular targets. For example, in C2C12 muscle cells, fatty acids have been shown to increase the gene expression of Uncoupling Protein 3 (UCP3), and a colorimetric assay using a nitrophenyl-containing compound, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulphophenyl)-2H-tetrazolium], is used to assess cellular reductive capacity and viability in such studies. oup.commdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies involve systematically modifying the chemical structure to understand which parts of the molecule are essential for its activity.
For nitrophenyl derivatives, the position of the nitro group is a critical determinant of activity. SAR studies on (2-nitrophenyl)methanol derivatives as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa revealed that the ortho position of the nitro group was essential for activity. rsc.orgrsc.org Substituents with similar electron-withdrawing properties, such as trifluoromethyl or halogens, at the ortho position resulted in inactive compounds. rsc.org
Further SAR studies on various nitrophenyl derivatives have provided more insights:
Substituents on the Phenyl Ring: In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing or donating substituents on the phenyl ring significantly influenced their inhibitory activity against the Forkhead Box M1 (FOXM1) protein. nih.gov
The Linker: The nature of the chain connecting the nitrophenyl ring to other moieties is also important. For 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, the length and composition of the ethylamine (B1201723) linker attached to the nitrophenyl group were varied to optimize potency. nih.gov
Replacement of the Nitro Group: In the development of PqsD inhibitors, the nitro group of the (2-nitrophenyl)methanol scaffold was identified as a potential liability due to toxicity concerns. Attempts to replace it with other groups highlighted the difficulty in retaining activity, underscoring the specific role of the nitro group in binding to the target. rsc.org
The following table summarizes key SAR findings for nitrophenyl derivatives from various studies.
Table 2: Structure-Activity Relationship (SAR) Insights for Nitrophenyl Derivatives| Molecular Scaffold | Target/Application | Key SAR Findings |
|---|---|---|
| (2-Nitrophenyl)methanol | PqsD Inhibition (P. aeruginosa) | The ortho-nitro group is crucial for activity; other electron-withdrawing groups are not effective substitutes. rsc.orgrsc.org |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | FOXM1 Inhibition (Anticancer) | Substituents on the phenyl ring modulate activity; solubility issues can affect in vitro results. nih.gov |
| 1H-Indole-2-carboxamide | CB1 Receptor Modulation | The position of the nitro group (meta vs. para) on the phenylethyl moiety affects potency. nih.gov |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone | MAO-B Inhibition (Neuroprotection) | The meta-nitro group on the phenyl ring is an important pharmacophoric feature for selective MAO-B inhibition. nih.gov |
Investigation of Potential Therapeutic Applications in Medicinal Chemistry Research
The chemical scaffold of this compound and its derivatives has been explored for a variety of potential therapeutic applications, driven by the diverse biological activities associated with the nitrophenyl moiety.
One of the most promising areas is in the development of anticancer agents . Thieno[2,3-d]pyrimidine derivatives containing a nitrophenyl group have been designed and synthesized as inhibitors of PI3K, a key enzyme in cancer progression. nih.gov Some of these compounds showed good cytotoxic activities against breast cancer cell lines. nih.gov
In the field of neurodegenerative diseases , derivatives of this compound are being investigated. 1-(3-Nitrophenyl)ethanol (B1296107) is known as an impurity in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease. chemicea.com Furthermore, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of Parkinson's disease. nih.gov
The antimicrobial potential of nitrophenyl compounds is also under investigation. (2-Nitrophenyl)methanol derivatives have been studied as inhibitors of quorum sensing in Pseudomonas aeruginosa, which could represent a novel anti-infective strategy. rsc.orgrsc.org
Other potential applications include:
Anti-inflammatory agents: The ability of derivatives like MMINA to downregulate inflammatory pathways suggests potential use in treating inflammatory conditions. researchgate.net
Chemoprotective agents: MMINA has shown promise in protecting against cisplatin-induced organ damage, indicating a role in mitigating the side effects of chemotherapy. researchgate.net
The table below highlights some of the therapeutic applications being researched for derivatives containing the nitrophenyl-ethanol or related structures.
Table 3: Potential Therapeutic Applications of this compound Derivatives| Derivative Class | Therapeutic Area | Specific Target/Application |
|---|---|---|
| Thieno[2,3-d]pyrimidines | Oncology | PI3K inhibition for breast cancer nih.gov |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Neurodegenerative Diseases | Selective MAO-B inhibition for Parkinson's disease nih.gov |
| Indole Acetohydrazides (e.g., MMINA) | Oncology/Supportive Care | Chemoprotection against cisplatin (B142131) toxicity; anti-inflammatory researchgate.net |
| (2-Nitrophenyl)methanols | Infectious Diseases | PqsD inhibition for anti-quorum sensing therapy in P. aeruginosa rsc.orgrsc.org |
| 1-(3-Nitrophenyl)ethanol | Pharmaceutical Chemistry | Related substance/impurity of Rivastigmine (for Alzheimer's disease) chemicea.com |
Computational Chemistry and Molecular Modeling Studies of 2 3 Nitrophenyl Ethanol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For nitrophenyl derivatives, docking studies have been instrumental in identifying potential biological targets and rationalizing structure-activity relationships (SAR). For instance, nitrophenyl compounds were identified as a novel class of aldose reductase 2 (ALR2) inhibitors through docking and database screening. The nitro group was predicted to be a key interacting moiety, forming hydrogen bonds with active site residues Tyr48 and His110, a region typically occupied by the carboxylate group of acidic inhibitors. nih.gov Subsequent studies on synthesized derivatives confirmed this binding hypothesis, showing good correlation between inhibitory activity and molecular modeling results. nih.gov
In a similar vein, derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been evaluated as selective inhibitors of human monoamine oxidase B (hMAO-B), a key target in the treatment of neurodegenerative diseases. Molecular modeling provided insights into the interactions and structural requirements for their inhibitory properties. Likewise, docking studies of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol derivatives with carbonic anhydrase II (CA II), an enzyme implicated in tumor growth, suggest that the binding affinity is significantly influenced by the nature of substituents on the aromatic ring.
The predictive power of molecular docking is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. For example, a series of 2-Benzamido-3-(4-nitrophenyl)-N'-(substituted) benzylidene-acrylohydrazide analogues showed docking scores ranging from -4.51 to -8.78 kcal/mol against the FAB protein (PDB ID: 5BNM). ijpsr.com Another study on coumarin-pyrimidine hybrids identified a compound containing a 3-nitrophenyl group as a moderate inhibitor of α-glucosidase, a finding supported by docking simulations. nih.gov
Table 1: Examples of Molecular Docking Studies on Nitrophenyl Derivatives
| Compound Class | Target Protein | Key Interactions / Findings | Reference |
|---|---|---|---|
| Nitrophenyl derivatives | Aldose Reductase 2 (ALR2) | Nitro group interacts with active site residues Tyr48 and His110. | nih.gov |
| 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol derivatives | Carbonic Anhydrase II (CA II) | Binding affinity is influenced by aromatic ring substituents. | |
| Bis-indole derivatives (3-nitro analog) | Pteridine reductase | Showed an IC50 value of 4.30 ± 0.20 µM, indicating good inhibitory potential. | d-nb.info |
| Coumarin-pyrimidine hybrid (with 3-nitrophenyl) | α-Glucosidase | Showed moderate inhibitory activity with an IC50 of 98.53 ± 1.17 μM. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These methods can predict molecular geometry, vibrational frequencies, and a variety of electronic descriptors that govern a molecule's reactivity.
For nitrophenyl derivatives, DFT calculations are routinely used to optimize the molecular structure and compute key parameters. The B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) is commonly employed for this purpose. nih.govscispace.comijstr.org These calculations provide insights into bond lengths, angles, and dihedral angles. For example, in a study of (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the calculated N-O bond lengths of the nitro group were found to be 1.224 Å, and the C-C bond lengths in the phenyl ring ranged from 1.391 to 1.472 Å using the B3LYP functional. ijstr.org
A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and the charge transfer interactions within the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.
Studies on various nitrophenyl derivatives have calculated these parameters to predict their behavior. For instance, DFT calculations on nitrophenyl derivatives of fulleropyrrolidines showed that functionalization affects the LUMO energy levels, which is critical for their application as electron-acceptors in organic solar cells. rhhz.net Similarly, for a series of pyrazole (B372694) derivatives, the HOMO-LUMO gap was calculated to be between 3.02 eV and 3.83 eV, indicating varying levels of reactivity based on substitution. nih.gov Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum calculations, which identifies the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies from DFT Calculations for Related Nitrophenyl Compounds
| Compound Class | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Nitrophenyl pyrazole derivative (M1) | B3LYP/6-31G(d,p) | -5.92 | -2.50 | 3.42 | nih.gov |
| Nitrophenyl pyrazole derivative (M2) | B3LYP/6-31G(d,p) | -5.91 | -2.77 | 3.14 | nih.gov |
| Nitrophenyl pyrazole derivative (M3) | B3LYP/6-31G(d,p) | -5.87 | -2.85 | 3.02 | nih.gov |
| p-Nitrophenyl substituted anil (NP-NO2) | NLMO Analysis | - | - | 3.69 | researchgate.net |
| ortho-Nitrophenyl fulleropyrrolidine | PBEPBE/6-311G(d,p) | -5.68 | -4.00 | 1.68 | rhhz.net |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a picture of a molecule's flexibility, accessible shapes, and behavior over time, often in a simulated physiological environment.
Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through rotation around single bonds. For a molecule like 2-(3-Nitrophenyl)ethanol, rotation around the C-C bond of the ethanol (B145695) side chain and the C-phenyl bond would be of primary interest. Studies on the related (R)-1-(3-nitrophenyl)ethanamine have shown that the molecule can adopt multiple low-energy conformations through rotation around the benzylic carbon-carbon bond. These conformational preferences are influenced by subtle intramolecular interactions.
Molecular dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time based on a force field. MD is invaluable for understanding how a ligand-protein complex behaves and maintains its interactions. For example, MD simulations of nitrophenyl derivatives bound to aldose reductase were used to rationalize their inhibitory activity. nih.gov Similarly, simulations of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives bound to α-glucosidase and α-amylase suggested the stability of the ligand-protein complex at the target binding site. nih.gov
Environmental Research and Sustainable Chemistry of 2 3 Nitrophenyl Ethanol
Environmental Fate and Transformation of Nitro Compounds
Nitroaromatic compounds are primarily of anthropogenic origin, entering the environment through industrial processes and the incomplete combustion of fossil fuels. nih.gov Their presence in soil and groundwater is a significant concern due to their potential toxicity and mutagenicity, which can be influenced by the position of the nitro group on the aromatic ring. nih.gov The environmental fate of these compounds is largely determined by microbial transformation, which can occur under both aerobic and anaerobic conditions. nih.govasm.org
Microorganisms have evolved various enzymatic pathways to transform or biodegrade nitroaromatic compounds. nih.gov Anaerobic bacteria, for instance, can reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates. nih.govomicsonline.orgeaht.org In some cases, these transformed products can be utilized as a nitrogen source by certain bacteria, such as Desulfovibrio species. nih.gov Fungi, like Phanerochaete chrysosporium, have demonstrated the ability to extensively degrade or even mineralize complex nitroaromatic compounds. nih.gov
Under aerobic conditions, bacteria employ several strategies to metabolize nitroaromatic compounds. These include:
Hydride-Meisenheimer complex formation: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite (B80452) group. nih.goveaht.org
Monooxygenase and Dioxygenase activity: Monooxygenases can introduce a single oxygen atom, while dioxygenases can add two hydroxyl groups, both of which can lead to the removal of the nitro group. nih.goveaht.org
Reduction to hydroxylamines: The initial step in the productive metabolism of some nitroaromatics is the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes enzyme-catalyzed rearrangement to a hydroxylated compound that can enter ring-fission pathways. nih.goveaht.org
The transformation of specific mononitro and dinitroaromatic compounds has been observed in sewage effluent under both aerobic and anaerobic conditions. asm.org While many of these compounds disappear from the water, the formation of persistent and potentially toxic aromatic amine intermediates has been noted, particularly under anaerobic conditions. asm.org This highlights the importance of understanding the complete degradation pathways and the potential for the formation of harmful byproducts.
Optimization of Synthetic Processes for Environmental Sustainability
The synthesis of nitroaromatic compounds traditionally involves nitration using a mixture of sulfuric and nitric acids, which generates nitronium ions for electrophilic substitution onto an aromatic substrate. nih.gov However, there is a growing emphasis on developing more environmentally benign, or "green," synthetic methods.
One promising approach is the Henry reaction, which can be used to synthesize nitro-alcohols with high atom economy. acs.org The use of nanosized mesoporous ternary oxide catalysts, such as CuMgAl, in conjunction with ultrasound irradiation has been shown to be highly efficient for this reaction, leading to high yields in shorter reaction times compared to conventional heating methods. acs.org This method offers a sustainable alternative for the synthesis of compounds like 2-nitro-1-(4-nitrophenyl)ethanol. acs.org
Other green chemistry approaches include catalyst- and solvent-free protocols for synthesizing related heterocyclic compounds, which minimize waste and avoid the use of hazardous materials. rsc.org The use of water as a solvent and microwave-assisted synthesis are also being explored to create more sustainable processes. innovareacademics.in For instance, the synthesis of pyran derivatives has been achieved with high yields under thermal heating without the need for a catalyst or solvent. rsc.org
Enzymatic synthesis represents another frontier in green chemistry for the production of nitroaromatic derivatives. Biocatalytic routes using enzymes like lipases can catalyze etherification reactions under mild conditions, reducing energy consumption and waste generation.
The optimization of reaction conditions is crucial for maximizing yield and minimizing environmental impact. For the synthesis of p-nitrophenyl ethanol (B145695) ether from p-nitrophenol and epoxy ethane, optimizing factors such as the mole ratio of reactants, reaction temperature, and catalyst concentration has led to significantly improved production rates. researchgate.net
Assessment of Byproduct Formation and Waste Minimization
A key aspect of sustainable chemistry is the minimization of byproducts and waste. In traditional synthetic routes, such as the alkylation of 3-nitrophenol (B1666305) with halogenated ethanol derivatives, competing elimination reactions can lead to the formation of undesired alkenes, particularly at elevated temperatures. These processes may also result in residual halogenated byproducts that necessitate rigorous purification steps.
Effective waste minimization strategies are essential for chemical manufacturing processes. This includes:
Source Reduction: Implementing microscale techniques in laboratory settings can significantly reduce the quantities of chemicals used without compromising research quality. temple.edustlawu.edu This approach also leads to shorter experiment times and reduced storage needs. temple.edu
Solvent Management: Replacing halogenated solvents with non-halogenated alternatives, such as hydrocarbon solvents, can significantly reduce disposal costs and environmental impact. temple.edu Separating halogenated and non-halogenated solvent waste streams is also a critical practice. temple.edu
Process Optimization: Utilizing technologies like dry solvent purification systems instead of thermal distillation can minimize energy, water, and solvent use. temple.edu
Recycling and Reuse: Whenever feasible, chemicals should be reused. stlawu.edu For example, paint thinners can be used multiple times before disposal. stlawu.edu Unopened, sealed chemical containers can often be returned to the manufacturer for recycling. stlawu.edu
Proper Waste Handling: All waste must be properly managed to protect personnel and the environment. stlawu.edu This includes following established guidelines for the disposal of hazardous waste and ensuring that containers are properly labeled and stored. stlawu.eduaksci.comchemos.de
For printing operations, which can be a source of nitroaromatic compound waste, good operating practices such as personnel training, loss prevention, and waste stream segregation are fundamental to any waste minimization program. epa.gov
Q & A
Basic: What are the common synthetic routes for 2-(3-Nitrophenyl)ethanol?
The primary synthesis involves reduction of 1-(3-nitrophenyl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Catalytic hydrogenation with H₂ and palladium catalysts is also effective, particularly for enantioselective synthesis. For example, LiAlH₄ reduction of ketones yields the alcohol with >85% efficiency under controlled temperatures (0–25°C) .
Advanced: How can enantiomeric purity be optimized during synthesis?
Enantioselective reduction using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic methods (e.g., alcohol dehydrogenases) improves stereochemical outcomes. Post-synthesis purification via chiral chromatography (e.g., Chiralcel OD-H column) or crystallization from hexane/chloroform mixtures enhances purity . X-ray crystallography (as in ) confirms stereochemistry, while NMR analysis monitors enantiomeric excess (e.g., chiral shift reagents) .
Basic: What analytical techniques are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., δ 8.12–8.10 for aromatic protons, δ 4.8–4.6 for the hydroxyl group) .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 168.1 aligns with the molecular formula C₈H₉NO₃ .
Advanced: How can conflicting spectral data in literature be resolved?
Contradictions in NMR or IR data may arise from solvent effects , impurities, or stereoisomerism. Use deuterated solvents for consistent NMR baselines and compare with PubChem or NIST reference spectra . For unresolved signals, advanced techniques like 2D-COSY or HSQC clarify spin-spin coupling and carbon-proton correlations .
Basic: What are the key applications of this compound in organic synthesis?
It serves as a precursor for nitro-to-amine reductions (e.g., Pd/C-catalyzed hydrogenation to 2-(3-aminophenyl)ethanol) and as a chiral building block for pharmaceuticals . The hydroxyl group enables esterification or etherification reactions, useful in designing bioactive molecules .
Advanced: How can the nitro group’s reactivity be exploited in multi-step syntheses?
The nitro group undergoes chemoselective reductions (e.g., Zn/HCl for partial reduction) or participates in Michael additions with α,β-unsaturated carbonyls. For example, coupling with pyrrolidine-2,3-diones () forms heterocycles. Computational modeling (e.g., DFT) predicts regioselectivity in such reactions .
Basic: What safety precautions are recommended for handling this compound?
While no severe hazards are classified, use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Toxicological data are limited, so adhere to GHS precautionary codes P261 (avoid inhalation) and P262 (avoid contact) .
Advanced: How to assess environmental risks of this compound?
Perform biodegradation studies (e.g., OECD 301F) to evaluate persistence. Analyze photodegradation products via LC-MS/MS and monitor nitro group conversion to toxic intermediates (e.g., nitrophenols) . Environmental fate models (EPI Suite) estimate bioaccumulation potential .
Basic: How is this compound stored to ensure stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Solubility in ethanol or DMSO (50 mg/mL) allows long-term storage as stock solutions .
Advanced: What strategies mitigate decomposition during catalytic reactions?
Use scavengers (e.g., molecular sieves) to remove water in reduction reactions. Optimize reaction pH (6–8) to stabilize the nitro group. For high-temperature reactions, employ microwave-assisted synthesis to reduce exposure time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
